Amitriptyline embonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amitriptyline Embonate is a tricyclic antidepressant used to treat symptoms of depression . It is also used off-label for insomnia, migraine prevention, ADHD, eating disorders, bipolar disorder, anxiety, psychotic disorders, and some types of pain . It works by increasing chemical messengers (neurotransmitters) serotonin and norepinephrine that communicate between brain cells and help regulate mood .

Molecular Structure Analysis

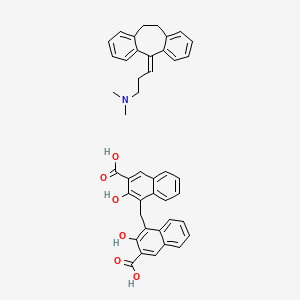

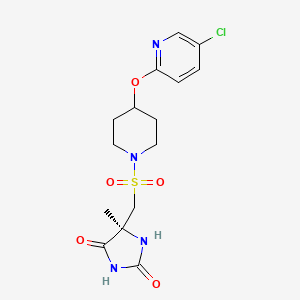

The chemical formula of this compound is C63H62N2O6 . Its exact mass is 942.46 and its molecular weight is 943.200 .Chemical Reactions Analysis

Amitriptyline has been found to show activity against Gram-positive and Gram-negative bacteria . In combination with colistin, it showed prominent effects against two strains of Klebsiella pneumoniae producing carbepenemase .Applications De Recherche Scientifique

Neurotoxicity and Local Anesthetic Potential

Amitriptyline, a tricyclic antidepressant, has been investigated for its potential as a local anesthetic due to its ability to block sodium, potassium, and calcium channels. However, studies have shown that its neurotoxic effects, particularly in peripheral nervous systems, are dose-related and severe, limiting its clinical use as a local anesthetic. For example, Estebe and Myers (2004) demonstrated that amitriptyline causes dose-related neurotoxicity when applied topically to rat sciatic nerves, suggesting that it is not advisable to use it as a local anesthetic agent (Estebe & Myers, 2004).

Pharmacogenetics in Therapy

Amitriptyline's effectiveness and side effects have been linked to genetic polymorphisms of drug-metabolizing enzymes. Studies like that by Steimer et al. (2005) have shown that genetic testing for enzymes such as CYP2D6 and CYP2C19 can identify patients with a lower risk of side effects during amitriptyline therapy, providing a basis for personalized antidepressant regimens and potentially reducing treatment costs (Steimer et al., 2005).

Amitriptyline in Chronic Pain Management

Research has extensively studied amitriptyline's role in managing chronic pain, separate from its antidepressant effects. Its efficacy in conditions like post-herpetic neuralgia, painful diabetic neuropathy, and chronic tension-type headache has been well-documented. For instance, studies such as those by Watson et al. (1982, 1981) and Bendtsen and Jensen (2000) have shown significant pain relief in patients with postherpetic neuralgia and chronic tension-type headache treated with amitriptyline (Watson et al., 1982), (Bendtsen & Jensen, 2000).

Effects on Fibroblasts and Smooth Muscle Cells

Moreno-Fernández et al. (2008) explored the cytotoxic effects of amitriptyline on human fibroblasts, revealing its potential to reduce cell growth rate, mitochondrial activity, and increase oxidative stress (Moreno-Fernández et al., 2008). Similarly, the study by Li et al. (2018) on rabbit coronary arterial smooth muscle cells showed that amitriptyline inhibits voltage-dependent K+ channels, hinting at its broader physiological impacts beyond its psychiatric applications (Li et al., 2018).

Use in Other Conditions

Other studies have investigated amitriptyline's efficacy in conditions like interstitial cystitis and behavior disorders in children. For example, van Ophoven et al. (2004) conducted a study on interstitial cystitis patients, finding amitriptyline effective in reducing symptoms [(van Ophoven et al., 2004)](https://consensus.app/papers/randomized-placebo-controlled-doubleblind-study-ophoven/854913dfe24353e1929517715835b408/?utm_source=chatgpt). Similarly, Yepes et al. (1977) assessed amitriptyline's effectiveness in treating hyperactive/aggressive behavior in children, noting comparable effects to methylphenidate (Yepes et al., 1977).

Mécanisme D'action

Amitriptyline may work by increasing the synaptic concentration of serotonin and/or norepinephrine in the central nervous system by inhibition of their reuptake by the presynaptic neuronal membrane pump . It promotes neuronal activity by blocking the membrane pump mechanism which is responsible for the absorption of serotonin and norepinephrine in serotonergic and adrenergic neurons .

Safety and Hazards

Common side effects of Amitriptyline may include dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects may include signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, confusion, hallucinations, a seizure, painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever .

Propriétés

Numéro CAS |

17086-03-2 |

|---|---|

Formule moléculaire |

C63H62N2O6 |

Poids moléculaire |

943.2 g/mol |

Nom IUPAC |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |

InChI |

InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3 |

Clé InChI |

HBFZQWHVSYYTGA-UHFFFAOYSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

SMILES canonique |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

50-48-6 (Parent) 130-85-8 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amitriptyline Embonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)

![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)

![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)